REACTION_SMILES
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[Br:21][CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:15](=[O:16])([O-:17])[O-:18].[CH3:29][CH2:30][OH:31].[CH3:32][C:33]#[N:34].[ClH:1].[K+:19].[K+:20].[N+:2](=[O:3])([O-:4])[c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[CH2:12][NH:11][CH2:10][CH2:9]2>>[ClH:1].[N+:2](=[O:3])([O-:4])[c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[CH2:12][N:11]([CH2:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1)[CH2:10][CH2:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc2c(c1)CNCC2
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Name
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Type
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product
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Smiles
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Cl
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Name
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|
Type
|
product
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Smiles
|
O=[N+]([O-])c1ccc2c(c1)CN(Cc1ccccc1)CC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |